molecular formula C9H15ClO2 B3003622 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone CAS No. 77554-94-0

2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone

Cat. No.: B3003622
CAS No.: 77554-94-0
M. Wt: 190.67
InChI Key: VCSWVXHTMFKZGW-UHFFFAOYSA-N
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Description

2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone is a chemical building block of interest in medicinal chemistry and drug discovery research. The compound features a tetrahydro-2,2-dimethyl-2H-pyranyl scaffold, a structure frequently employed in the design of pharmacologically active molecules. Similar tetrahydro-pyran and tetrahydropyrido-pyrimidine derivatives have demonstrated significant research value as inhibitors of key biological targets, such as phosphoinositide 3-kinase (PI3K) activity and function . Research into related compounds indicates potential applications in investigating pathways relevant to parasitic and infectious diseases, including malaria, leishmaniasis, and toxoplasmosis . The reactive chloroacetyl group in its structure makes it a versatile intermediate for further chemical synthesis, such as nucleophilic substitution reactions, enabling researchers to create more complex molecules for biological screening. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-1-(2,2-dimethyloxan-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-9(2)5-7(3-4-12-9)8(11)6-10/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSWVXHTMFKZGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CCO1)C(=O)CCl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone typically involves the chlorination of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, sodium methoxide, or thiourea in polar solvents like ethanol or dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones.

    Reduction: Formation of 1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanoic acid.

Scientific Research Applications

2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone is utilized in various scientific research applications, including:

    Organic synthesis: As an intermediate in the synthesis of complex organic molecules.

    Medicinal chemistry: In the development of pharmaceutical compounds.

    Biological studies: As a probe to study enzyme mechanisms and metabolic pathways.

    Industrial applications: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone involves its interaction with nucleophiles, leading to the formation of substituted products. The chlorine atom acts as a leaving group, facilitating nucleophilic attack on the carbonyl carbon. This compound can also undergo reduction and oxidation reactions, altering its chemical structure and reactivity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone with structurally related α-chloroketones, highlighting key differences in substituents, synthesis, and applications:

Compound Name Molecular Formula Molecular Weight Substituent Features Synthesis Yield (If Reported) Key Applications/Findings References
This compound C₉H₁₅ClO₂ 202.67 2,2-Dimethyltetrahydro-2H-pyran ring Not reported Potential intermediate for drug discovery N/A
2-Chloro-1-(7-methoxy-1H-indol-3-yl)ethanone C₁₁H₁₀ClNO₂ 231.66 Methoxy-substituted indole ring 23% Intermediate for indolylpyrimidylpiperazines
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethanone C₁₅H₉Cl₃O 309.59 Dichlorofluorene backbone Not reported Precursor to Lumifantrine (antimalarial)
2-Chloro-1-(4-chloro-2-hydroxy-5-methylphenyl)ethanone C₉H₈Cl₂O₂ 219.07 Chloro-hydroxy-methylphenyl group Not reported Benzofuranone synthesis via cyclization
2-Chloro-1-(4-ethyl-4H-thieno[3,2-c]pyridin-5-yl)ethanone C₁₁H₁₄ClNOS 259.75 Ethyl-substituted thienopyridine ring Not reported Structural analog of antiplatelet agents
2-Chloro-1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone C₉H₈Cl₂O₂ 219.07 Chloro-hydroxy-methylphenyl isomer Not reported Erroneously reported in prior literature

Key Comparative Insights:

Structural Diversity: The pyran-substituted compound distinguishes itself with a saturated oxygen heterocycle, offering reduced aromaticity and increased steric hindrance compared to aromatic systems like indole (C₁₁H₁₀ClNO₂) or fluorene (C₁₅H₉Cl₃O). This may improve metabolic stability in vivo . Electron-Withdrawing Effects: The α-chloroketone group in all compounds enhances electrophilicity, facilitating nucleophilic substitution reactions. However, electron-donating substituents (e.g., methoxy in indole derivatives) moderate reactivity .

Synthesis Challenges: Yields for indole-based analogs (23% and 11% in ) are notably low, likely due to steric and electronic challenges in chloroacylation . The pyran derivative’s synthesis may face similar hurdles, requiring optimized catalysts or conditions.

Biological Relevance: Thienopyridine derivatives (e.g., C₁₁H₁₄ClNOS) are established intermediates for antiplatelet drugs, while fluorene-based compounds (C₁₅H₉Cl₃O) are precursors to antimalarials . The pyran analog’s applications remain speculative but could bridge these domains.

Physicochemical Properties :

  • Hydroxy-substituted phenyl analogs (C₉H₈Cl₂O₂) exhibit polarity suitable for cyclization reactions, whereas the pyran derivative’s lipophilic nature may enhance membrane permeability .

Research Findings and Implications

  • Structural Corrections : highlights the importance of accurate structural assignment, as misreporting substituent positions (e.g., chloro-hydroxy-methylphenyl isomers) can lead to erroneous conclusions .
  • Catalytic Innovations: The use of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in and propanephosphonic acid anhydride in underscores the need for tailored catalysts to improve yields in challenging syntheses .
  • Drug Development : The pyran-substituted compound’s hybrid structure (combining a heterocycle with α-chloroketone) warrants further exploration for dual-target therapeutics, leveraging both stability and reactivity.

Biological Activity

2-Chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone is a compound that has garnered interest due to its potential biological activities. Understanding its biological properties is crucial for evaluating its applicability in pharmaceuticals and other fields. This article synthesizes available research findings and case studies related to the biological activity of this compound.

The molecular structure of this compound is characterized by the following properties:

PropertyValue
Molecular FormulaC₉H₁₃ClO
Molecular Weight174.66 g/mol
CAS Number1574379-23-9
DensityNot available
Boiling PointNot available
Melting PointNot available

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Antimicrobial Activity

Studies have shown that derivatives of tetrahydropyran compounds can possess significant antimicrobial properties. For instance, a related compound demonstrated effective inhibition against various bacterial strains, suggesting that this compound may also exhibit similar effects.

Case Study:
In a study assessing the antimicrobial efficacy of tetrahydropyran derivatives, it was found that certain modifications to the structure led to enhanced activity against Staphylococcus aureus and Escherichia coli. The study highlighted structure-activity relationships, indicating that the presence of chlorine substituents could enhance biological activity by increasing lipophilicity and membrane penetration.

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds with anti-inflammatory properties are highly sought after. Research into related compounds has revealed their ability to inhibit pro-inflammatory cytokines.

Research Findings:
A comparative analysis showed that tetrahydropyran derivatives could reduce the levels of TNF-alpha and IL-6 in vitro. This suggests that this compound may modulate inflammatory pathways effectively.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may be mediated through:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation.
  • Modulation of Cell Signaling Pathways: The compound may affect pathways such as NF-kB and MAPK, which are crucial in inflammatory responses.

Q & A

Basic Research Questions

Q. What established synthetic methodologies are used to prepare 2-chloro-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethanone, and what reaction conditions are critical for high yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. Key steps include chlorination using agents like thionyl chloride (SOCl₂) or Cl₂ gas under anhydrous conditions. Catalysts such as ZnCl₂ may enhance reactivity, as seen in analogous chlorinated ethanone syntheses . Solvent choice (e.g., ethanol or dichloromethane) and temperature control (reflux vs. room temperature) significantly impact yield and purity. For tetrahydro-pyran derivatives, multi-component reactions involving cyclic diketones and aldehydes are also feasible, requiring strict stoichiometric ratios .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies the carbonyl (C=O) stretch (~1700 cm⁻¹) and C-Cl bonds (~550–850 cm⁻¹). Compare with reference spectra from NIST databases .
  • NMR : ¹H/¹³C NMR resolves the tetrahydro-pyran ring’s methyl groups and the ethanone moiety. Deuterated solvents (e.g., CDCl₃) are recommended for clarity .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally similar dichloro-ethanones .

Q. What safety precautions are essential during handling and storage of this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to its irritant properties (H314 hazard statement). Store in a cool, dry environment away from ignition sources (P210 precaution). In case of exposure, follow protocols for acid/corrosive handling, including rinsing with water and medical consultation (P305+P351+P338) .

Advanced Research Questions

Q. How can researchers address discrepancies in melting points or spectral data observed across different synthesis batches?

  • Methodological Answer :

  • Purity Analysis : Use HPLC or GC-MS to detect impurities. Recrystallize in solvents like ethanol or hexane to isolate pure product .
  • Polymorphism Screening : Perform differential scanning calorimetry (DSC) to identify crystalline forms. Compare with single-crystal XRD data from prior studies .
  • Batch Consistency : Standardize reaction conditions (e.g., drying solvents, inert atmosphere) to minimize variability, as highlighted in limitations of organic degradation during prolonged experiments .

Q. What strategies optimize the regioselectivity of chlorination in the synthesis of this compound?

  • Methodological Answer :

  • Directing Groups : Introduce electron-withdrawing groups (EWGs) on the tetrahydro-pyran ring to guide chlorination to the ethanone moiety.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution.
  • Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to stabilize intermediates, as shown in chlorination of aryl ethanones .

Q. How can reaction mechanisms for multi-component syntheses involving this compound be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via in-situ FTIR or NMR to identify rate-determining steps.
  • Computational Modeling : Employ DFT calculations to map energy profiles for cyclization and chlorination steps, leveraging databases like Reaxys for analogous reactions .
  • Isotopic Labeling : Use ¹³C-labeled reagents to trace carbon migration in ring-forming steps .

Q. What analytical approaches resolve contradictions in bioactivity data for derivatives of this compound?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., methyl groups on the pyran ring) and assay antimicrobial or cytotoxic activity.
  • Dose-Response Curves : Use standardized protocols (e.g., MIC assays) to ensure reproducibility across labs .
  • Meta-Analysis : Cross-reference published data with platforms like PubChem to identify outliers or methodological biases .

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